molecular formula C10H8Cl2N4O B304648 6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine

6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine

Cat. No.: B304648
M. Wt: 271.1 g/mol
InChI Key: JCKMRGRBJIGNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C10H8Cl2N4O and its molecular weight is 271.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 39.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8Cl2N4O

Molecular Weight

271.1 g/mol

IUPAC Name

6-(2,4-dichlorophenoxy)pyrimidine-2,4-diamine

InChI

InChI=1S/C10H8Cl2N4O/c11-5-1-2-7(6(12)3-5)17-9-4-8(13)15-10(14)16-9/h1-4H,(H4,13,14,15,16)

InChI Key

JCKMRGRBJIGNON-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=NC(=NC(=C2)N)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=NC(=NC(=C2)N)N

solubility

39.5 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

First the substance of the formula (I) was synthetized from 4-chloro 2,6-diaminopyrimidine British patent specification No. 1,167,735; CA. 68, 21947h by heating the latter compound with 2,4-dichlorophenol at 150° C. in the presence of 85% aqueous potassium hydroxide solution to give 2,6-diamino-4-(2,4-dichlorophenoxy)pyrimidine. This substance was oxidized in a low yield to 6 amino 4-(2,4 dichlorophenoxy)-1,2-dihydro-1-hydroxy-2-iminopyrimidine, which was then transformed at 150° C. with piperidine to the target compound of the formula (I). The overall yield of this synthesis amounts to about 2.5% with a 45% yield in the last step. This is mainly caused by the fact that the replacement of the 2,4-dichlorophenoxy group by piperidine requires severe reaction conditions and long heating periods which favour unrequired side reactions, too.
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